3-Fluoro-4'-Methyl[1,1']biphenyl-4-yl-boronic acid
Description
3-Fluoro-4'-Methyl[1,1']biphenyl-4-yl-boronic acid (CAS: 1698890-39-9) is a boronic acid derivative with the molecular formula C₁₃H₁₂BFO₂ and a molecular weight of 230.04 g/mol . Its structure features a biphenyl backbone substituted with a fluorine atom at the 3-position and a methyl group at the 4'-position (Figure 1). Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are critical in pharmaceuticals and materials science . The fluorine and methyl substituents modulate the compound’s electronic and steric properties, influencing its reactivity, solubility, and stability in synthetic applications.
Properties
IUPAC Name |
[2-fluoro-4-(4-methylphenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO2/c1-9-2-4-10(5-3-9)11-6-7-12(14(16)17)13(15)8-11/h2-8,16-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHSTSVKRIAPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=C(C=C2)C)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701036097 | |
| Record name | (4'-Methyl-3-fluoro[1,1'-biphenyl]-4-yl)-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701036097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698890-39-9 | |
| Record name | B-(3-Fluoro-4′-methyl[1,1′-biphenyl]-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1698890-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4'-Methyl-3-fluoro[1,1'-biphenyl]-4-yl)-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701036097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4'-methyl-3-fluoro[1,1'-biphenyl]-4-yl)-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4’-Methyl[1,1’]biphenyl-4-yl-boronic acid typically involves the reaction of appropriate biphenyl derivatives with boronic acid reagents. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4’-Methyl[1,1’]biphenyl-4-yl-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3).
Protodeboronation: Reagents include radical initiators and hydrogen sources.
Major Products Formed
Scientific Research Applications
Organic Synthesis
3-Fluoro-4'-Methyl[1,1']biphenyl-4-yl-boronic acid is primarily used as a building block in organic synthesis. Its utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction , which is essential for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids.
Key Reactions :
- Suzuki-Miyaura Cross-Coupling : Utilizes palladium catalysts to couple aryl halides with boronic acids, generating biaryl compounds.
| Reaction Type | Key Reagents | Conditions |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Aryl halides, Pd(PPh3)4, K2CO3 | Typically performed under an inert atmosphere at elevated temperatures . |
Medicinal Chemistry
The compound serves as an intermediate in the synthesis of pharmaceuticals targeting specific molecular pathways, particularly in the development of drugs that inhibit certain biological processes. Its unique structure allows for the modification of pharmacological properties.
Case Study :
In recent research, derivatives of this compound have shown potential as inhibitors for specific enzyme targets in cancer therapy .
Materials Science
This boronic acid is also utilized in the production of advanced materials such as liquid crystals and polymers. Its ability to form stable complexes with various substrates makes it valuable in developing functional materials for electronic applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-4’-Methyl[1,1’]biphenyl-4-yl-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural features and properties of 3-Fluoro-4'-Methyl[1,1']biphenyl-4-yl-boronic acid with analogous biphenyl boronic acids:
Reactivity in Suzuki-Miyaura Coupling
- Electronic Effects : Fluorine’s electron-withdrawing nature activates the boron atom, accelerating transmetallation in Suzuki reactions. However, the 4'-methyl group donates electrons, counterbalancing excessive activation and improving stability during storage .
- Steric Effects : The 3-fluoro and 4'-methyl substituents are positioned to minimize steric clash with palladium catalysts, unlike ortho-substituted analogs (e.g., 2'-fluoro derivatives), which exhibit reduced reactivity due to hindered boron accessibility .
- Yield and Selectivity : In couplings with xanthine derivatives, biphenyl boronic acids with electron-withdrawing groups (e.g., 3-F, CF₃) typically achieve higher yields (>90%) compared to electron-donating analogs (e.g., CH₃) .
Solubility and Stability
- Solubility : The 4'-methyl group enhances lipophilicity, improving solubility in organic solvents like THF and dioxane. In contrast, trifluoromethyl-substituted analogs exhibit lower solubility due to increased polarity .
- Stability : Boronic acids with para-substituted electron-donating groups (e.g., 4'-CH₃) demonstrate improved air and moisture stability compared to unsubstituted or strongly electron-deficient derivatives .
Biological Activity
3-Fluoro-4'-methyl[1,1']biphenyl-4-yl-boronic acid (CAS No. 1698890-39-9) is an organic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H12BFO2
- Molecular Weight : 230.05 g/mol
- Purity : ≥98.0%
This compound is characterized by the presence of a fluorine atom and a methyl group on the biphenyl structure, which influences its reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits various biological activities that can be attributed to its structural properties:
- Antineoplastic Activity : Preliminary studies suggest that this compound may possess anti-cancer properties. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast and bladder cancer cells. The mechanism involves the inhibition of specific pathways critical for tumor growth and survival .
- COX Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The anti-inflammatory potential of boronic acids is an area of ongoing research, with implications for treating conditions like arthritis .
- Cell Viability Assays : In vitro studies utilizing MTT assays have indicated that this compound can significantly reduce cell viability in treated cancer cell lines compared to untreated controls .
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study investigated the effects of this compound on MCF7 and MDA-MB231 breast cancer cells. The compound was administered at varying concentrations (1–100 µM) over 72 hours. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard treatments .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF7 | 15 | 72 hours |
| MDA-MB231 | 20 | 72 hours |
Case Study 2: Inhibition of COX Enzymes
Research has shown that derivatives similar to this compound exhibit varying degrees of COX inhibition. For example, one derivative demonstrated an IC50 value of 0.09 µM against COX-2, suggesting that compounds with similar structures may also possess significant anti-inflammatory properties .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with other boronic acids:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluorophenylboronic acid | Lacks methyl group | Moderate COX inhibition |
| 4-Methoxyphenylboronic acid | Methoxy instead of fluorine | Lower anticancer activity |
| p-Tolylboronic acid | Contains methyl group | Limited anti-inflammatory effects |
The unique combination of functional groups in this compound contributes to its distinct biological profile.
Q & A
Q. Can this boronic acid enable sequential cross-couplings for complex architectures (e.g., dendrimers or MOFs)?
- Methodological Answer : Yes. Its biphenyl backbone and boronic acid group facilitate iterative couplings. For example, sequential Suzuki reactions with dihalogenated aromatics yield dendritic structures, characterized by MALDI-TOF and XRD .
Data Contradiction Analysis
- Issue : Discrepancies in reported melting points for structurally similar boronic acids (e.g., 263–265°C for 3-Fluoro-4-biphenylboronic acid vs. 240–242°C for non-fluorinated analogs).
- Resolution : Fluorine’s electron-withdrawing effect increases molecular rigidity, elevating melting points. Purity (>98%) and crystallinity (via solvent choice) further explain variations .
Key Research Findings Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
